molecular formula C5H8O2 B3052636 1-Methoxy-3-buten-2-one CAS No. 43042-58-6

1-Methoxy-3-buten-2-one

Cat. No. B3052636
CAS RN: 43042-58-6
M. Wt: 100.12 g/mol
InChI Key: QTDSKVOHJOFQES-UHFFFAOYSA-N
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Description

1-Methoxy-3-buten-2-one is a laboratory chemical used in the synthesis of substances . It is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . It is widely used as a reactant in the synthesis of hydroisoquinoline derivatives .


Synthesis Analysis

1-Methoxy-3-buten-2-one can be synthesized from 1-Methoxy-1-buten-3-yne . It can also be produced by the methylation of acetoin with dimethyl carbonate in a sustainable one-step process .


Molecular Structure Analysis

The molecular formula of 1-Methoxy-3-buten-2-one is C5H8O2, and its molecular weight is 100.12 g/mol .


Chemical Reactions Analysis

1-Methoxy-3-buten-2-one can undergo zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . It can also undergo conjugate addition with methanol over the solid base catalysts to afford 4-methoxy-butan-2-one .


Physical And Chemical Properties Analysis

1-Methoxy-3-buten-2-one has a boiling point of 200 °C (lit.), a density of 0.982 g/mL at 25 °C (lit.), and a refractive index of n 20/D 1.468 (lit.) . It is miscible with tetrahydrofuran, ether, acetonitrile, and benzene . It is a clear yellow liquid .

Scientific Research Applications

Precursor for Synthesis

1-Methoxy-3-buten-2-one is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . These compounds are widely used in organic chemistry for various reactions.

Reactant in Hydroisoquinoline Derivatives Synthesis

This compound is widely used as a reactant in the synthesis of hydroisoquinoline derivatives . Hydroisoquinolines are a class of organic compounds that have applications in pharmaceuticals and other chemical industries.

Intermediate for Manzamine Synthesis

1-Methoxy-3-buten-2-one is employed as an intermediate for the synthesis of manzamine . Manzamines are a group of alkaloids that have shown potential as anti-cancer and anti-malarial agents.

Substrate in Mukaiyama-Michael Reaction

It acts as a substrate and undergoes zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . These compounds have potential applications in organic synthesis.

Starting Reagent for Epibatidine Synthesis

1-Methoxy-3-buten-2-one was used as a starting reagent for enantioselective total synthesis of (-)-epibatidine . Epibatidine is a potent analgesic compound from the skin of poison frogs.

Substrate in the Synthesis of 4-Methoxy-butan-2-one

3-Buten-2-one (vinyl ketone) can be used as a substrate in the synthesis of 4-methoxy-butan-2-one by the conjugate addition of methanol . This compound has potential applications in perfumery and flavoring industries.

Mechanism of Action

Target of Action

1-Methoxy-3-buten-2-one is a chemical compound that primarily targets the formation of certain organic compounds. It acts as a substrate in various chemical reactions .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it undergoes a zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates .

Biochemical Pathways

The compound affects the synthesis of other organic compounds. It is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . It is also widely used as a reactant in the synthesis of hydroisoquinoline derivatives .

Pharmacokinetics

Its physical properties such as boiling point (200 °c) and density (0982 g/mL at 25 °C) can influence its bioavailability .

Result of Action

The result of the action of 1-Methoxy-3-buten-2-one is the formation of new organic compounds. For example, it can yield functionalized 3-keto-2-diazoalkanoates . It also plays a crucial role in the synthesis of hydroisoquinoline derivatives .

Action Environment

The action, efficacy, and stability of 1-Methoxy-3-buten-2-one can be influenced by environmental factors. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability. Additionally, the presence of other reactants and catalysts in the environment can influence its action and the resulting products .

Safety and Hazards

1-Methoxy-3-buten-2-one is classified as a flammable liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish .

properties

IUPAC Name

1-methoxybut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-5(6)4-7-2/h3H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDSKVOHJOFQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415662
Record name 1-METHOXY-3-BUTEN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43042-58-6
Record name 1-METHOXY-3-BUTEN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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